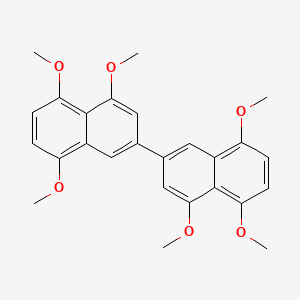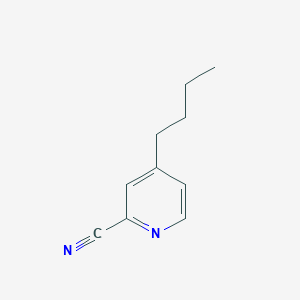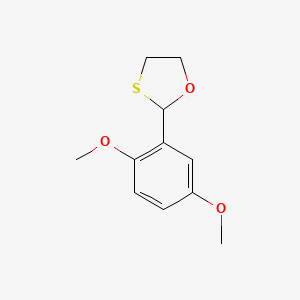![molecular formula C15H22N2O B12543919 4-[4-(Piperidin-1-yl)phenyl]morpholine CAS No. 142827-42-7](/img/structure/B12543919.png)
4-[4-(Piperidin-1-yl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Piperidin-1-yl)phenyl]morpholine is an organic compound that features both a piperidine and a morpholine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidin-1-yl)phenyl]morpholine typically involves the coupling of a piperidine derivative with a morpholine derivative. One common method is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection . Another method involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Piperidin-1-yl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-[4-(Piperidin-1-yl)phenyl]morpholine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4-(Piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other molecular targets involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinophenyl)piperidine: Similar structure but with the positions of the piperidine and morpholine rings swapped.
4-(4-Piperidinyl)phenylamine: Lacks the morpholine ring, making it less versatile in certain reactions.
4-(4-Morpholinyl)phenylamine: Contains a morpholine ring but lacks the piperidine ring.
Uniqueness
4-[4-(Piperidin-1-yl)phenyl]morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
142827-42-7 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
4-(4-piperidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H22N2O/c1-2-8-16(9-3-1)14-4-6-15(7-5-14)17-10-12-18-13-11-17/h4-7H,1-3,8-13H2 |
InChI-Schlüssel |
DBDJIVOQTZIVOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)




![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)

![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)

![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)

